Dhodh-IN-11 is a novel, potent, and orally available inhibitor of dihydroorotate dehydrogenase (DHODH) []. DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [, , ], which is essential for the production of RNA and DNA []. DHODH is overexpressed in various malignancies, including acute myeloid leukemia (AML) [, ], making it a promising target for anticancer therapy.
Dhodh-IN-11 is classified as a small molecule inhibitor targeting dihydroorotate dehydrogenase. It is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against the enzyme. The compound has been identified through high-throughput screening methods that evaluate its efficacy in inhibiting dihydroorotate dehydrogenase activity.
The synthesis of Dhodh-IN-11 involves several key steps:
The molecular structure of Dhodh-IN-11 features a complex arrangement that is optimized for binding to the active site of dihydroorotate dehydrogenase. Key structural characteristics include:
Crystallographic studies may provide detailed insights into how Dhodh-IN-11 fits within the active site of dihydroorotate dehydrogenase, influencing its inhibitory action.
Dhodh-IN-11 primarily functions through competitive inhibition of dihydroorotate dehydrogenase. The mechanism involves:
This inhibition can lead to downstream effects such as reduced proliferation in rapidly dividing cells, making it a candidate for cancer therapies.
The mechanism by which Dhodh-IN-11 exerts its effects involves several biochemical pathways:
Dhodh-IN-11 exhibits several notable physical and chemical properties:
Dhodh-IN-11 has potential applications in various scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2